molecular formula C18H14O5 B12741223 (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one CAS No. 130688-90-3

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one

Cat. No.: B12741223
CAS No.: 130688-90-3
M. Wt: 310.3 g/mol
InChI Key: UUHDVSULFVCGJR-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety and a methoxy group attached to a benzopyran ring, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole derivative, followed by its condensation with a suitable benzopyran precursor under specific reaction conditions. Industrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or benzopyran rings are replaced with other groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one involves its interaction with molecular targets and pathways within biological systems. The benzodioxole and methoxy groups play crucial roles in its binding to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one include other benzodioxole and benzopyran derivatives. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

130688-90-3

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-6-methoxychromen-4-one

InChI

InChI=1S/C18H14O5/c1-20-13-3-5-15-14(8-13)18(19)12(9-21-15)6-11-2-4-16-17(7-11)23-10-22-16/h2-8H,9-10H2,1H3/b12-6+

InChI Key

UUHDVSULFVCGJR-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=CC3=CC4=C(C=C3)OCO4)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.